2-(4-methoxyphenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
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Overview
Description
2-(4-methoxyphenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound features a methoxyphenyl group and a tetrahydroquinoline moiety, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions could target the carbonyl group in the tetrahydroquinoline moiety, potentially forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Quinones, phenolic derivatives.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, substituted aromatics.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions or as a lead compound in drug discovery.
Medicine
Potential medicinal applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent, given the biological activities associated with its structural motifs.
Industry
In the industrial sector, the compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The methoxyphenyl group could facilitate binding to hydrophobic pockets, while the tetrahydroquinoline moiety might interact with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)acetamide: Lacks the tetrahydroquinoline moiety, potentially less biologically active.
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide: Lacks the methoxyphenyl group, which may reduce its binding affinity in biological systems.
Uniqueness
The combination of the methoxyphenyl group and the tetrahydroquinoline moiety in 2-(4-methoxyphenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide provides a unique structural framework that can enhance its biological activity and specificity compared to similar compounds.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-21-17-9-6-15(12-14(17)5-10-19(21)23)20-18(22)11-13-3-7-16(24-2)8-4-13/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFGQGSQUIMDAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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